Acetylcholinesterase Inhibition: Class-Level Activity with Limited Comparative Quantification
In a single study evaluating multiple crinum alkaloids, flexinine and crinine were shown to inhibit AChE in a dose-dependent manner. The IC₅₀ for flexinine was not reported; however, a potent comparator, sanguinine, achieved an IC₅₀ of 1.83 ± 0.01 μM under identical conditions [1]. This provides a class-level benchmark for AChE inhibition potency, though direct numerical comparison for flexinine is unavailable.
| Evidence Dimension | AChE Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | Inhibits AChE in a dose-dependent manner (IC₅₀ not reported) |
| Comparator Or Baseline | Sanguinine IC₅₀ = 1.83 ± 0.01 μM; Crinine inhibits AChE dose-dependently (IC₅₀ not reported) |
| Quantified Difference | Not calculable; flexinine is active but potency relative to sanguinine is unknown. |
| Conditions | In vitro AChE inhibition assay |
Why This Matters
Demonstrates that flexinine possesses AChE inhibitory activity, justifying its use in studies of cholinergic modulation, but its exact potency requires further characterization and cannot be assumed from related compounds.
- [1] Ka, S., Masi, M., Merindol, N., Di Lecce, R., Plourde, M.B., Seck, M., Górecki, M., Pescitelli, G., Desgagne-Penix, I., Evidente, A. (2020). Gigantelline, gigantellinine and gigancrinine, cherylline- and crinine-type alkaloids isolated from Crinum jagus with anti-acetylcholinesterase activity. Phytochemistry, 175, 112390. View Source
